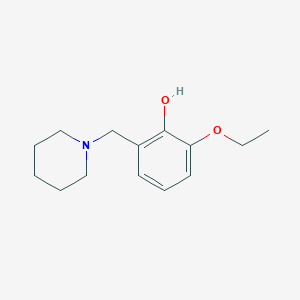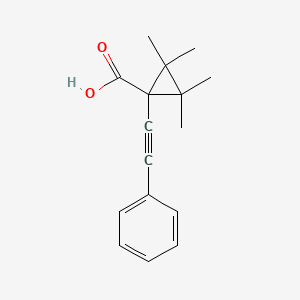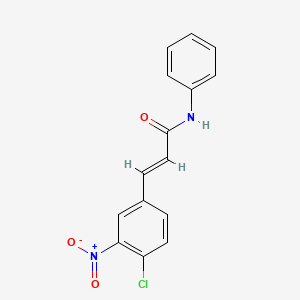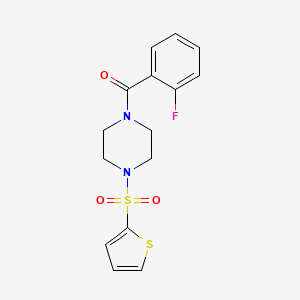
2-ethoxy-6-(1-piperidinylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-6-(1-piperidinylmethyl)phenol, also known as EPM or 2-ethoxy-6-(1-piperidinylmethyl)-4-(3-nitrophenyl)-phenol, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of the natural product, cephalotaxine, which is found in the leaves of the Cephalotaxus harringtonia tree. EPM has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of 2-ethoxy-6-(1-piperidinylmethyl)phenol is not fully understood, but it is thought to involve inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton, and play a key role in cell division. By inhibiting microtubule polymerization, 2-ethoxy-6-(1-piperidinylmethyl)phenol disrupts cell division and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-ethoxy-6-(1-piperidinylmethyl)phenol has been shown to have a variety of other biochemical and physiological effects. These include anti-inflammatory activity, antiviral activity, and neuroprotective activity. 2-ethoxy-6-(1-piperidinylmethyl)phenol has also been shown to have anxiolytic (anti-anxiety) and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 2-ethoxy-6-(1-piperidinylmethyl)phenol for use in lab experiments is its potent activity against cancer cells. This makes it a valuable tool for researchers investigating the mechanisms of cancer cell growth and division. However, one limitation of 2-ethoxy-6-(1-piperidinylmethyl)phenol is its relatively low solubility in water, which can make it difficult to work with in some experiments. Additionally, 2-ethoxy-6-(1-piperidinylmethyl)phenol has been shown to have some toxicity in animal models, which can limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 2-ethoxy-6-(1-piperidinylmethyl)phenol. One area of interest is the development of new cancer therapies based on 2-ethoxy-6-(1-piperidinylmethyl)phenol or related compounds. Another area of interest is the investigation of the mechanisms of action of 2-ethoxy-6-(1-piperidinylmethyl)phenol, which could provide insights into the fundamental processes of cell growth and division. Additionally, the anxiolytic and antidepressant effects of 2-ethoxy-6-(1-piperidinylmethyl)phenol could be further investigated for potential use in the treatment of mental health disorders.
Synthesemethoden
2-ethoxy-6-(1-piperidinylmethyl)phenol can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of a variety of reagents and catalysts, and requires careful purification and characterization of the final product. The synthesis method has been well-established in the literature, and has been optimized for high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-6-(1-piperidinylmethyl)phenol has been extensively studied for its potential use in scientific research. One of the primary applications of 2-ethoxy-6-(1-piperidinylmethyl)phenol is in the field of cancer research. 2-ethoxy-6-(1-piperidinylmethyl)phenol has been shown to have potent anticancer activity, and has been investigated as a potential treatment for a variety of cancers, including lung, breast, and colon cancer. 2-ethoxy-6-(1-piperidinylmethyl)phenol has also been shown to have activity against multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
2-ethoxy-6-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-13-8-6-7-12(14(13)16)11-15-9-4-3-5-10-15/h6-8,16H,2-5,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQSFDCOOPAHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5423845 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5882102.png)



![9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5882126.png)



![N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882146.png)

![4-{[(1,2-dimethyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5882178.png)

